molecular formula C7H8N4 B13073098 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine

2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine

Cat. No.: B13073098
M. Wt: 148.17 g/mol
InChI Key: LQHQIXLGVJVBAJ-UHFFFAOYSA-N
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Description

2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This structural motif is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered interest for its potential therapeutic applications, particularly in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method includes the reaction of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-B]pyridine core . The reaction conditions often involve heating and the use of catalysts such as palladium on carbon or Raney nickel for the reduction steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-B]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it modulates the receptor’s activity, leading to potential therapeutic effects in the central nervous system. Additionally, its role as a proton pump inhibitor involves the inhibition of the H+/K+ ATPase enzyme, reducing gastric acid secretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a GABA A receptor agonist and proton pump inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridin-7-amine

InChI

InChI=1S/C7H8N4/c1-4-10-6-5(8)2-3-9-7(6)11-4/h2-3H,1H3,(H3,8,9,10,11)

InChI Key

LQHQIXLGVJVBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=CC(=C2N1)N

Origin of Product

United States

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